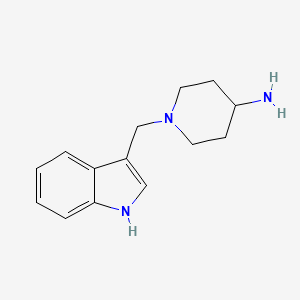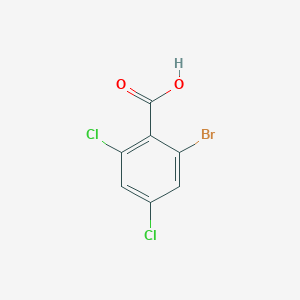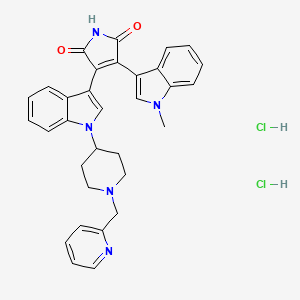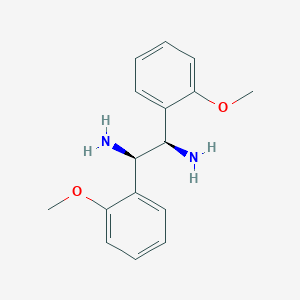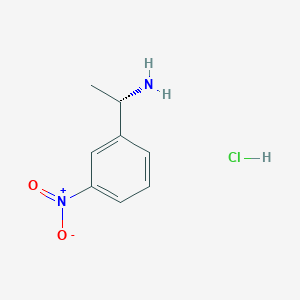
(2-Chlor-6-fluorchinolin-3-yl)methanol
Übersicht
Beschreibung
(2-Chloro-6-fluoroquinolin-3-yl)methanol is a useful research compound. Its molecular formula is C10H7ClFNO and its molecular weight is 211.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Chloro-6-fluoroquinolin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-6-fluoroquinolin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
Chinolin-Derivate sind bekannt für ihre potenten antimikrobiellen Eigenschaften. Sie sind wirksam gegen eine Vielzahl von grampositiven und gramnegativen mikrobiellen Spezies. Die antimikrobielle Aktivität wird oft der Substitution am heterocyclischen Pyridinring zugeschrieben . „(2-Chlor-6-fluorchinolin-3-yl)methanol“ kann bei der Synthese neuer antimikrobieller Wirkstoffe verwendet werden, die möglicherweise bessere pharmakodynamische und pharmakokinetische Eigenschaften mit weniger Nebenwirkungen bieten.
Krebsforschung
Chinoline zeigen eine signifikante Antikrebsaktivität. Sie werden aufgrund ihrer Fähigkeit, wichtige zelluläre Prozesse zu hemmen, umfassend zur Behandlung verschiedener Krebsarten eingesetzt. So wurde gezeigt, dass einige Chinolin-Derivate die Tyrosinkinase des plättchenabstammenden Wachstumsfaktors (PDGF) hemmen, die in der Krebsforschung von entscheidender Bedeutung ist . Die hier behandelte Verbindung könnte ein Vorläufer bei der Entwicklung neuer Krebsmedikamente sein.
Antimalaria-Aktivität
Der Chinolinkern ist in vielen Antimalaria-Wirkstoffen vorhanden. Diese Verbindungen wirken in der Regel, indem sie die DNA-Synthese im Malariaparasiten hemmen, was zu seinem Tod führt. Aufgrund der strukturellen Ähnlichkeit könnte „this compound“ als Ausgangspunkt für die Synthese neuer Antimalaria-Medikamente mit verbesserter Wirksamkeit dienen .
Antidepressive und Anticonvulsive Wirkungen
Chinolin-Derivate werden auch auf ihre potenziellen antidepressiven und antikonvulsiven Wirkungen untersucht. Die fragliche Verbindung könnte hinsichtlich ihrer Wirksamkeit bei neurologischen Erkrankungen untersucht werden, was möglicherweise zu neuen Behandlungen für Depressionen und Epilepsie führt .
Entzündungshemmende Eigenschaften
Es wurde berichtet, dass diese Verbindungen entzündungshemmende Wirkungen besitzen. Dies macht sie wertvoll für die Entwicklung von Behandlungen für verschiedene entzündliche Erkrankungen. Die Chlor- und Fluorgruppen am Chinolinring von „this compound“ könnten diese Eigenschaften verstärken, was es zu einem Kandidaten für weitere Forschung in diesem Bereich macht .
Synthese komplexer Moleküle
Chinolin-Derivate werden häufig als Zwischenprodukte bei der Synthese komplexerer Moleküle verwendet. Sie können modifiziert werden, um eine große Bandbreite an biologisch aktiven Verbindungen zu erzeugen. “this compound“ könnte mit seiner reaktiven Methanolgruppe besonders nützlich für solche synthetischen Anwendungen sein .
Wirkmechanismus
Target of Action
It’s known that quinoline derivatives, which this compound is a part of, have been used as inhibitors of various enzymes . They exhibit antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Quinoline derivatives are known to interact with their targets by inhibiting enzyme activity . The presence of a fluorine atom in the quinoline structure is known to enhance the biological activity of the compounds .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways due to their broad-spectrum activity .
Pharmacokinetics
Quinoline derivatives are generally known for their good pharmacokinetic properties .
Result of Action
Quinoline derivatives are known to exhibit antibacterial, antineoplastic, and antiviral activities .
Biochemische Analyse
Cellular Effects
The effects of (2-Chloro-6-fluoroquinolin-3-yl)methanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in cell growth and apoptosis. Additionally, it can disrupt normal cellular metabolism, leading to altered energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of (2-Chloro-6-fluoroquinolin-3-yl)methanol involves several key processes. At the molecular level, it binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to inhibit enzymes is particularly noteworthy, as it can lead to the accumulation or depletion of specific metabolites within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Chloro-6-fluoroquinolin-3-yl)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of (2-Chloro-6-fluoroquinolin-3-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
(2-Chloro-6-fluoroquinolin-3-yl)methanol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis and degradation of key metabolites, leading to changes in their concentrations within the cell. These alterations can have significant effects on cellular metabolism and function .
Transport and Distribution
The transport and distribution of (2-Chloro-6-fluoroquinolin-3-yl)methanol within cells and tissues are crucial for its activity. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in certain compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of (2-Chloro-6-fluoroquinolin-3-yl)methanol is essential for its function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s activity, as it may interact with different biomolecules depending on its location within the cell. For instance, its presence in the nucleus can affect gene expression, while its localization in the mitochondria can impact cellular metabolism .
Eigenschaften
IUPAC Name |
(2-chloro-6-fluoroquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-10-7(5-14)3-6-4-8(12)1-2-9(6)13-10/h1-4,14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLWQCOYLXZRAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1F)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444366 | |
| Record name | (2-chloro-6-fluoroquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017403-67-6 | |
| Record name | (2-chloro-6-fluoroquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



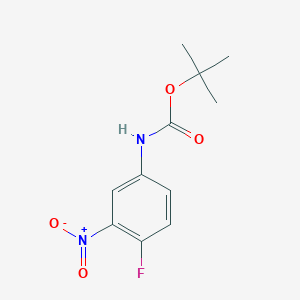
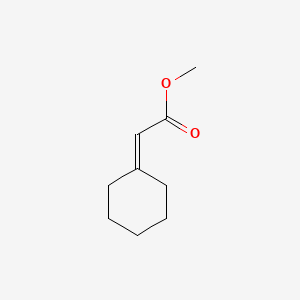
![Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate](/img/structure/B1600555.png)
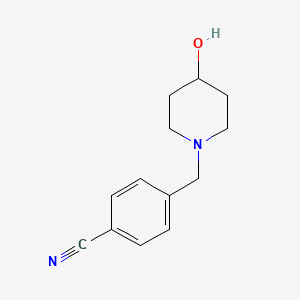
![3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[[4-[4-[(2-phenylethylamino)methyl]phenyl]phenyl]methyl]propanamide](/img/structure/B1600557.png)
